An In-depth Technical Guide to Methyltetrazine-PEG8-N3: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Methyltetrazine-PEG8-N3: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Methyltetrazine-PEG8-N3, a bifunctional linker molecule at the forefront of bioconjugation and drug development. This document details its physicochemical characteristics, reactivity, and provides exemplary protocols for its use in advanced biological applications.
Core Concepts: Chemical Structure and Properties
Methyltetrazine-PEG8-N3 is a heterobifunctional linker designed for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The molecule consists of three key components:
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A Methyltetrazine Moiety: This group participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This reaction is catalyst-free, proceeding rapidly under physiological conditions.
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An Eight-Unit Polyethylene Glycol (PEG8) Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and the resulting conjugates. It also provides a flexible spacer arm, minimizing steric hindrance between the conjugated biomolecules.
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An Azide (B81097) (N3) Terminus: This functional group is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage with alkyne- or strained cycloalkyne-modified molecules, respectively.
The combination of these three components in a single molecule allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).
Chemical and Physical Properties
Quantitative data for Methyltetrazine-PEG8-N3 is not extensively available in peer-reviewed literature, as it is primarily a commercially available research chemical. The following tables summarize the available information and provide data for closely related compounds to offer a substantive profile.
Table 1: General Chemical Properties of Methyltetrazine-PEG8-N3 [1]
| Property | Value |
| Chemical Formula | C29H46N8O9 |
| Molecular Weight | 650.73 g/mol |
| Exact Mass | 650.3400 g/mol |
| IUPAC Name | 1-azido-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide |
| SMILES Code | CC1=NN=C(C2=CC=C(CNC(CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])=O)C=C2)N=N1 |
| InChI Key | VLLVXWIRBLYSRM-UHFFFAOYSA-N |
| Purity | Typically >95% (as specified by supplier) |
| Appearance | To be determined (often a red solid or oil) |
Table 2: Estimated Solubility Profile
| Solvent | Estimated Solubility | Notes |
| Water / Aqueous Buffers (e.g., PBS) | Soluble | The PEG8 spacer significantly enhances aqueous solubility.[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing high-concentration stock solutions.[4][5] |
| Dimethylformamide (DMF) | Soluble | Another common organic solvent for dissolving linker molecules.[4][5] |
| Dichloromethane (DCM) | Soluble | A common organic solvent for related compounds.[4] |
| Methanol (MeOH) | Soluble | Indicated for a similar Methyltetrazine-PEG4-azide compound.[6] |
Table 3: Stability and Storage Recommendations [1]
| Condition | Recommendation | Notes |
| Short-term Storage (days to weeks) | 0 - 4 °C, dry and dark | Stable for the duration of typical shipping and handling. |
| Long-term Storage (months to years) | -20 °C, dry and dark | Proper storage is crucial to maintain the integrity of the reactive moieties. |
| Shipping | Ambient temperature | The compound is generally stable for a few weeks during ordinary shipping. |
| Shelf Life | >2 years if stored properly | As indicated by a commercial supplier. |
The stability of the methyltetrazine group is generally enhanced by the methyl substitution compared to unsubstituted tetrazines. However, like many complex organic molecules, prolonged exposure to light, extreme pH, and high temperatures should be avoided. The dibromomaleimide group in a related compound is noted to be sensitive to high temperature and light.[3]
Reactivity and Bioconjugation Applications
The utility of Methyltetrazine-PEG8-N3 lies in its dual reactivity, enabling a two-step, bioorthogonal conjugation strategy. This is particularly advantageous for linking two distinct biomolecules or a biomolecule to a small molecule drug or imaging agent.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The methyltetrazine moiety reacts with a trans-cyclooctene (TCO) group in a catalyst-free IEDDA reaction. This is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low concentrations in complex biological media.
Caption: A logical workflow for a two-step bioconjugation using Methyltetrazine-PEG8-N3.
Azide-Alkyne Cycloaddition
The azide group can undergo cycloaddition with an alkyne. This can be achieved through two primary methods:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). Ligands such as THPTA are often used to stabilize the copper(I) and protect biomolecules.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it highly suitable for applications in living systems.
Caption: The dual reaction pathways of the Methyltetrazine-PEG8-N3 linker.
Experimental Protocols
The following are generalized protocols for the use of Methyltetrazine-PEG8-N3 in bioconjugation. Optimization of reaction conditions, including stoichiometry, concentration, temperature, and incubation time, is recommended for each specific application.
Protocol 1: Two-Step Protein-Small Molecule Conjugation
This protocol describes the conjugation of a TCO-modified protein to an alkyne-modified small molecule using Methyltetrazine-PEG8-N3 as the linker.
Materials:
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TCO-modified protein (e.g., prepared by reacting an antibody with TCO-NHS ester)
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Alkyne-modified small molecule (e.g., a drug or fluorophore)
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Methyltetrazine-PEG8-N3
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
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Anhydrous DMSO or DMF
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Desalting columns
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Methyltetrazine-PEG8-N3 in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified small molecule in anhydrous DMSO.
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-
Step 1: Reaction of Methyltetrazine-PEG8-N3 with TCO-modified Protein (IEDDA)
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To the TCO-modified protein solution in PBS, add the Methyltetrazine-PEG8-N3 stock solution. A 1.5 to 5-fold molar excess of the linker over the protein is a good starting point.
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Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.
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Incubate the reaction for 30-60 minutes at room temperature.
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Remove the excess, unreacted linker using a desalting column equilibrated with PBS.
-
-
Step 2: Reaction with Alkyne-modified Small Molecule (SPAAC or CuAAC)
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For SPAAC (if the small molecule is modified with a strained alkyne like DBCO):
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Add the strained alkyne-modified small molecule stock solution to the purified protein-linker conjugate from Step 1. Use a 2 to 10-fold molar excess of the small molecule.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
For CuAAC (if the small molecule has a terminal alkyne):
-
Prepare a catalyst premix: In a separate tube, combine a 20 mM CuSO₄ solution and a 50 mM THPTA solution in a 1:5 molar ratio.
-
To the protein-linker conjugate, add the alkyne-modified small molecule (2 to 10-fold molar excess).
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Add the catalyst premix to a final concentration of 0.1-0.25 mM CuSO₄.
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Initiate the reaction by adding a freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.
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Incubate for 1-2 hours at room temperature, protected from light.
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-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted small molecules and catalyst components.
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Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. General GHS hazard statements for related compounds include warnings for skin and eye irritation and potential respiratory irritation. Some azide-containing compounds may be harmful if swallowed.[7][8]
Conclusion
Methyltetrazine-PEG8-N3 is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its dual reactivity, leveraging the rapid and bioorthogonal IEDDA and click chemistry reactions, combined with the favorable physicochemical properties imparted by the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. Careful consideration of the experimental conditions and appropriate purification methods are key to the successful application of this advanced chemical linker.
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Methyltetrazine-PEG3-Amido-PEG8-Mal-3,4-Dibromo | BroadPharm [broadpharm.com]
- 4. Methyltetrazine-amido-PEG7-azide, 2112731-46-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fishersci.com [fishersci.com]
